(E)-p-coumaroylagmatine(1+)
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Overview
Description
P-coumaroylagmatine(1+) is a guanidinium ion obtained by protonation of the imino nitrogen of N-(4-guanidinobutyl)-4-hydroxycinnamamide. It is a conjugate base of a p-coumaroylagmatine.
Scientific Research Applications
Metabolism in Mammals and Microbiota
(E)-p-coumaroylagmatine (pCAA) has been studied for its metabolism in mammals like mice and in human gut microbiota. A study found that pCAA undergoes extensive metabolism in mice and human gut microbiota, producing potential bioactive metabolites through four major metabolic pathways. This metabolism is crucial for understanding the impact of pCAA on human health and nutrition (Wang & Sang, 2022).
Role in Plant Defense
pCAA plays a significant role in plant defense mechanisms. One study highlighted its involvement in protecting plants against pathogens like Phytophthora infestans, the causal agent of late blight disease in potatoes. The study found that Arabidopsis thaliana secretes pCAA as an antimicrobial compound to prevent pathogen colonization, suggesting its potential use in agricultural biotechnology (Dobritzsch et al., 2016).
Biosynthesis and Accumulation
The biosynthesis and accumulation of pCAA in plants have also been a subject of research. In Arabidopsis thaliana, the accumulation of pCAA was observed when infected with Alternaria brassicicola, indicating its role in plant defense. The study identified the agmatine coumaroyltransferase (AtACT) enzyme responsible for the biosynthesis of pCAA, providing insights into plant metabolic pathways and their response to environmental stress (Muroi et al., 2009).
Stress Responses in Plants
Another aspect of pCAA's function is its role in plant stress responses. Research on barley (Hordeum vulgare L.) revealed that treatment with jasmonic acid and abscisic acid induced the accumulation of pCAA, suggesting its involvement in the plant's response to osmotic stress. This finding is significant for understanding how plants adapt to environmental challenges (Ogura et al., 2001).
Implications for Crop Protection
The study of pCAA in winter wheat (Triticum aestivum L.) under snow cover showed a significant increase in pCAA content, correlating with protection against snow mold. This suggests a potential role for pCAA in crop protection under adverse weather conditions (Jin et al., 2003).
Properties
Molecular Formula |
C14H21N4O2+ |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
diaminomethylidene-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butyl]azanium |
InChI |
InChI=1S/C14H20N4O2/c15-14(16)18-10-2-1-9-17-13(20)8-5-11-3-6-12(19)7-4-11/h3-8,19H,1-2,9-10H2,(H,17,20)(H4,15,16,18)/p+1/b8-5+ |
InChI Key |
AKIHYQWCLCDMMI-VMPITWQZSA-O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCC[NH+]=C(N)N)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCC[NH+]=C(N)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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